

## Physical and chemical properties of Famotidine-13C3

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An In-Depth Technical Guide to the Physical and Chemical Properties of Famotidine-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Famotidine-13C3**, an isotopically labeled version of the histamine H2-receptor antagonist, Famotidine. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action and analytical workflows.

#### **Core Physicochemical Properties**

**Famotidine-13C3** is a stable isotope-labeled analog of Famotidine, where three carbon atoms have been replaced with the Carbon-13 isotope. This labeling is crucial for its use as an internal standard in quantitative bioanalytical assays, such as those employing mass spectrometry. The physical and chemical properties of **Famotidine-13C3** are nearly identical to those of unlabeled Famotidine, with a slight increase in molecular weight due to the presence of the heavier carbon isotopes.

Table 1: General and Physical Properties of Famotidine-13C3



Property	Value	Source(s)
Chemical Name	3-[[[2- [(Aminoiminomethyl)amino]-4- thiazolyl]methyl]thio]-N- (aminosulfonyl)propanimidami de-13C3	[1]
Molecular Formula	C5 <sup>13</sup> C3H15N7O2S3	[1][2][3]
Molecular Weight	340.42 g/mol	[2]
CAS Number	1185241-48-8	_
Appearance	White to pale yellow crystalline powder	
Melting Point	155-157 °C (unlabeled Famotidine: 163-164 °C)	_
Storage Temperature	-20°C	_
Light Sensitivity	Sensitive to light	_

Table 2: Solubility Profile of Famotidine

Note: Specific solubility data for **Famotidine-13C3** is not readily available, but it is expected to be highly similar to that of unlabeled Famotidine.



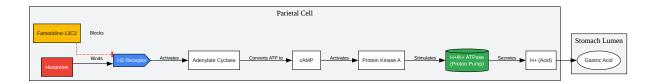
Solvent	Solubility
Water	1.0 mg/mL at 20 °C (very slightly soluble)
Dimethylformamide (DMF)	Soluble (80% w/v at 20 °C)
Dimethyl sulfoxide (DMSO)	Soluble
Methanol	Slightly soluble (0.3% w/v at 20 °C)
Ethanol	Practically insoluble (<0.01% w/v)
Glacial Acetic Acid	Freely soluble

# Mechanism of Action: Histamine H2-Receptor Antagonism

Famotidine, and by extension **Famotidine-13C3**, functions as a competitive antagonist of the histamine H2 receptor. These receptors are located on the parietal cells of the stomach lining. The binding of histamine to these receptors normally triggers a signaling cascade that results in the secretion of gastric acid.

By blocking this interaction, Famotidine effectively reduces the production of stomach acid. This mechanism is pivotal in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). The isotopic labeling in **Famotidine-13C3** does not alter this pharmacological activity.





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**Caption:** Famotidine's competitive antagonism of the H2 receptor.

## **Experimental Protocols**

The following sections detail common experimental methodologies for the characterization and quantification of Famotidine, which are directly applicable to **Famotidine-13C3**.

#### **Identity Confirmation by NMR and Mass Spectrometry**

The identity of **Famotidine-13C3** can be confirmed using Proton Nuclear Magnetic Resonance (¹H NMR) and mass spectrometry.

- ¹H NMR Spectroscopy: The ¹H NMR spectrum of **Famotidine-13C3** will be very similar to that of unlabeled Famotidine. However, due to the ¹³C labeling, specific proton signals adjacent to the labeled carbons may exhibit splitting patterns (J-coupling) that are absent in the unlabeled compound's spectrum. Detailed 1D and 2D NMR studies have been conducted on Famotidine in various solvents like DMSO-d6 to fully assign its proton, carbon, and nitrogen signals.
- Mass Spectrometry: Mass spectrometric analysis will show a molecular ion peak
  corresponding to the increased molecular weight of Famotidine-13C3 (340.42 m/z)
  compared to unlabeled Famotidine (337.45 g/mol). This mass shift is a definitive
  confirmation of the isotopic labeling.



# Purity Determination by Thin Layer Chromatography (TLC)

A common method for assessing the purity of **Famotidine-13C3** is TLC.

- Stationary Phase: Silica gel (SiO2)
- Mobile Phase: A mixture of Dichloromethane, Methanol, and Ammonium Hydroxide in a ratio of 8:2:0.1.
- Visualization: The spots can be visualized under UV light and by staining with potassium permanganate (KMnO<sub>4</sub>).
- Expected Result: A single spot with an Rf value of approximately 0.3 indicates high purity.

## **Bioanalytical Quantification by HPLC**

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of Famotidine in biological matrices like plasma. **Famotidine-13C3** is an ideal internal standard for such assays when coupled with mass spectrometric detection (LC-MS/MS).

A representative HPLC method is as follows:

- Sample Preparation (Plasma):
  - To a known volume of plasma, add the internal standard (Famotidine-13C3).
  - Precipitate proteins by adding a solvent like methanol or acetonitrile.
  - Vortex the mixture to ensure thorough mixing.
  - Centrifuge the sample to pellet the precipitated proteins.
  - Collect the supernatant for injection into the HPLC system.
- Chromatographic Conditions:

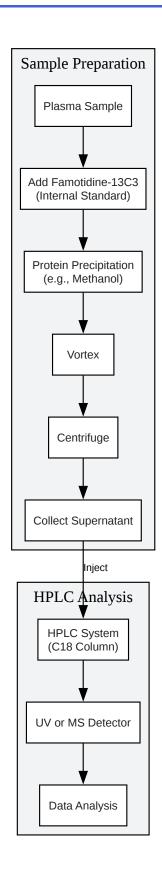






- o Column: C18 reverse-phase column.
- Mobile Phase: An isocratic mixture of water, methanol, and acetonitrile (e.g., 70:20:10, v/v/v), with the pH adjusted to 8. Alternatively, a mobile phase of phosphate buffer (pH 6.8) and methanol (50:50, v/v) can be used.
- Flow Rate: 1 mL/min.
- o Detection: UV detection at 264 nm or 275 nm.
- Retention Time: The retention time for Famotidine is typically around 5.7 minutes under these conditions.
- Method Validation: The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability. Linearity for Famotidine in plasma has been demonstrated in the range of 50 to 1400 ng/mL.





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Caption: A typical workflow for the bioanalysis of Famotidine.



#### **Concluding Remarks**

**Famotidine-13C3** is an essential tool for pharmacokinetic and metabolic studies of Famotidine. Its physical and chemical properties are well-characterized and closely mirror those of the parent compound. The experimental protocols outlined in this guide provide a solid foundation for its use in a research and development setting. The detailed information and visual aids are intended to support scientists in designing and executing robust analytical methodologies.

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#### References

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